molecular formula C22H14F2N2OS B2388616 N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 321429-82-7

N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2388616
CAS No.: 321429-82-7
M. Wt: 392.42
InChI Key: KXTNCBSPMYKCKP-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide ( 321429-82-7) is a chemical compound with the molecular formula C22H14F2N2OS and a molecular weight of 392.42 g/mol . This research chemical belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, and it is expressed in various human tissues, including the brain, pancreas, and prostate, though its physiological roles are still being elucidated . Compounds in this class, such as the structurally related N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), function as negative allosteric modulators (NAMs) of ZAC . Research indicates they exert their inhibitory effect through a state-dependent, non-competitive mechanism, likely by targeting the transmembrane and/or intracellular domains of the receptor, thereby making them valuable pharmacological tools for probing ZAC's function . In vitro studies on related analogs demonstrate potent ZAC antagonism with IC50 values in the low micromolar range (1–3 μM) and have shown selectivity for ZAC over other classical Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . This selectivity profile makes this compound a critical compound for researchers investigating the unique signaling properties, distribution, and potential physiological functions of ZAC in the central nervous system and periphery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2OS/c23-17-10-11-19(18(24)12-17)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTNCBSPMYKCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS No. 321429-82-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C22H14F2N2OS
Molar Mass : 392.42 g/mol
Density : 1.353 g/cm³ (predicted)
pKa : 10.67 (predicted)

The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Inflammatory Pathways :
    • It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests a potential role in reducing inflammation .
  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives of thiazole compounds exhibit significant activity against breast cancer cell lines (e.g., MCF7) and lung cancer cells (e.g., A549) .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line/Model IC50 Value (μM) Reference
Inhibition of iNOSRAW 264.7 MacrophagesNot specified
CytotoxicityMCF7 (Breast Cancer)Not specified
CytotoxicityA549 (Lung Cancer)Not specified
Antifungal ActivityCandida albicansMIC 50 = 1.23

Case Studies and Research Findings

  • Inflammation Studies :
    • In a study involving LPS-stimulated RAW 264.7 macrophages, compounds similar to this compound significantly reduced the levels of inflammatory mediators like NO and prostaglandins by inhibiting COX-2 and iNOS expression .
  • Anticancer Efficacy :
    • A series of thiazole derivatives were evaluated for their anticancer properties against MCF7 and A549 cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited promising cytotoxic effects, suggesting potential as therapeutic agents in oncology .
  • Antifungal Activity :
    • The compound's antifungal potential was highlighted in studies where it showed significant activity against Candida species, comparable to established antifungal agents like ketoconazole .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiazole derivatives, including N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It showed effectiveness against a range of bacterial strains, indicating its potential use in developing new antibiotics. The structure-activity relationship (SAR) studies have highlighted that the difluorophenyl group enhances the antimicrobial efficacy of thiazole derivatives .

Pharmacological Applications

Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly, making it a candidate for treating inflammatory diseases such as arthritis .

Neuroprotective Effects
Recent investigations have pointed to the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro, which could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science Applications

Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer synthesis. It can act as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Research into its incorporation into various polymer matrices has shown improvements in both tensile strength and thermal resistance .

Case Studies

StudyFocusFindings
Anticancer Study Evaluation of cytotoxicity against cancer cell linesSignificant inhibition of cell growth observed in multiple cancer types; apoptosis induction confirmed through flow cytometry .
Antimicrobial Evaluation Testing against Gram-positive and Gram-negative bacteriaEffective against several strains; structure modifications led to enhanced activity .
Neuroprotection Research Assessment of oxidative stress markers in neuronal cellsReduction in oxidative damage noted; potential pathways for therapeutic applications identified .

Preparation Methods

Key Synthetic Strategies

Core Benzamide Formation

The synthesis begins with the preparation of the benzamide backbone, N-(2,4-difluorophenyl)benzamide . This is typically achieved via a Schotten-Baumann reaction between benzoyl chloride and 2,4-difluoroaniline.

Reaction Scheme :
$$ \text{Benzoyl chloride} + \text{2,4-difluoroaniline} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{N-(2,4-difluorophenyl)benzamide} $$

Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine or pyridine to neutralize HCl.
  • Yield : ~80–90% (analogous to related benzamide syntheses).

Functionalization at the 4-Position

To introduce the 4-phenyl-1,3-thiazol-2-yl group, the benzamide must first be functionalized at the 4-position with a reactive site (e.g., bromine).

Option A: Direct Bromination

Electrophilic bromination of the benzamide ring is challenging due to the meta-directing amide group. However, directed metalation or radical-mediated bromination may achieve para-substitution.

Reagents :

  • Bromine Source : Br$$_2$$ or N-bromosuccinimide (NBS).
  • Catalyst : FeBr$$3$$ or Pd(OAc)$$2$$ for directed bromination.

Limitations :

  • Poor regioselectivity; competing meta-bromination is common.
Option B: Pre-functionalized Benzamide

A more reliable approach involves synthesizing 4-bromobenzoic acid first, then forming the benzamide.

Reaction Scheme :
$$ \text{4-Bromobenzoic acid} + \text{2,4-difluoroaniline} \xrightarrow{\text{SOCl}_2, \text{DMAP}} \text{4-Bromo-N-(2,4-difluorophenyl)benzamide} $$

Conditions :

  • Activating Agent : Thionyl chloride (SOCl$$_2$$) to generate acid chloride.
  • Coupling Agent : DMAP or 1-hydroxybenzotriazole (HOBt) for amide bond formation.

Synthesis of the 4-Phenyl-1,3-Thiazol-2-yl Group

The thiazole ring is constructed via a Hantzsch cyclization or thiourea cyclization .

Hantzsch Cyclization

$$ \text{Phenyl thiourea} + \text{Ketone} \xrightarrow{\text{Base (e.g., NaOH)}} \text{4-Phenyl-1,3-thiazol-2-yl intermediate} $$

Example :

  • Phenyl Thiourea reacts with acetone under alkaline conditions to form the thiazole core.
  • Yield : ~60–70% (based on analogous thiazole syntheses).
Alternative: Thiobiurea Cyclization

Thiobiurea derivatives are cyclized to form thiazoles. For example:
$$ \text{Thiobiurea} \xrightarrow{\text{NaOH, heat}} \text{3-Hydroxy-5-thiol triazole} \rightarrow \text{Thiazole} $$.

Coupling Reaction

The final step involves Suzuki-Miyaura cross-coupling between 4-bromo-N-(2,4-difluorophenyl)benzamide and a thiazole boronic acid.

Reaction Scheme :
$$ \text{4-Bromo-benzamide} + \text{Thiazole-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound} $$

Conditions :

  • Catalyst : Pd(PPh$$3$$)$$4$$ or PdCl$$_2$$(dppf).
  • Base : Potassium carbonate (K$$2$$CO$$3$$) in dioxane/water.
  • Yield : ~50–60% (estimated from similar cross-couplings).

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Advantages Limitations
Benzamide Formation Schotten-Baumann SOCl$$_2$$, DMAP, aniline High yield, straightforward Requires anhydrous conditions
4-Position Bromination Direct electrophilic bromination Br$$2$$, FeBr$$3$$ Simple reagents Poor regioselectivity
Pre-functionalized benzamide 4-Bromobenzoic acid, SOCl$$_2$$ High regioselectivity Requires pure 4-bromobenzoic acid
Thiazole Synthesis Hantzsch cyclization Phenyl thiourea, acetone, NaOH Low-cost reagents Moderate yields, side products
Coupling Suzuki-Miyaura Pd catalyst, K$$2$$CO$$3$$, dioxane High efficiency for aryl-aryl bonds Expensive catalysts, inert atmosphere

Critical Challenges and Optimizations

Regioselectivity in Bromination

Achieving para-substitution on the benzamide ring remains challenging. Strategies include:

  • Directing Groups : Introducing a temporary directing group (e.g., nitro) at the 4-position, followed by bromination and group removal.
  • Radical Bromination : Using NBS/azobisisobutyronitrile (AIBN) under radical conditions to bypass electronic directing effects.

Thiazole Boronic Acid Synthesis

Generating the thiazole boronic acid involves Miyaura borylation of a brominated thiazole.

Reaction Scheme :
$$ \text{4-Bromo-thiazole} + \text{B}2\text{(pin)}2 \xrightarrow{\text{Pd(dppf)Cl}_2, KOAc} \text{Thiazole-boronic acid} $$

Yield : ~70–80% (reported for analogous thiazoles).

Purification and Characterization

Chromatography

  • Column Chromatography : Silica gel with DCM/MeOH (95:5) to isolate the target compound.
  • Recrystallization : Ethanol or ethyl acetate to enhance purity.

Spectroscopic Data

NMR (CDCl$$_3$$) :

  • $$^1$$H NMR : Peaks for aromatic protons (7.2–8.0 ppm), fluorine coupling (J = 8–10 Hz), and thiazole NH (if present).
  • $$^{19}$$F NMR : Peaks at −110 to −120 ppm for difluorophenyl.

MS : Molecular ion peak at m/z 392.4 (M$$^+$$).

Q & A

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide coupling : Reacting 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid with 2,4-difluoroaniline using coupling agents like EDCI or HOBt under anhydrous conditions.
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, requiring precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional group integrity (e.g., distinguishing thiazole protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₅F₂N₃OS: 420.0871) .
  • X-ray crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screens should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Testing against kinases (e.g., Aurora B) or inflammatory targets (e.g., NF-κB) via ELISA-based assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .
  • Catalyst use : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling in thiazole formation (yield improvement from 60% to 85%) .
  • In-line monitoring : TLC or HPLC-MS to track intermediate stability and minimize side reactions .

Q. What structural features contribute to its biological activity?

Critical motifs and interactions:

  • Thiazole ring : Coordinates with ATP-binding pockets in kinases via π-π stacking .
  • 2,4-Difluorophenyl group : Enhances lipophilicity (LogP ~3.5) and blood-brain barrier penetration .
  • Benzamide moiety : Hydrogen bonds with catalytic residues (e.g., Lys33 in NF-κB) .

Q. How to address discrepancies in biological activity data across studies?

Mitigation approaches:

  • Assay standardization : Use identical cell lines (e.g., ATCC-validated) and incubation times .
  • Purity verification : LC-MS to confirm >98% purity, as impurities >2% can skew IC₅₀ values .
  • Positive controls : Compare with known inhibitors (e.g., Paclitaxel for cytotoxicity assays) .

Q. What in silico methods predict its pharmacokinetic properties?

Computational tools include:

  • Molecular docking (AutoDock Vina) : To model binding to targets like Hec1/Nek2 (PDB: 2IAK) .
  • ADMET prediction (SwissADME) : Estimates bioavailability (e.g., 65% oral), CYP3A4 metabolism, and hERG inhibition risks .

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